molecular formula C16H16BrN3O2 B14720255 N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide CAS No. 6966-79-6

N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide

Cat. No.: B14720255
CAS No.: 6966-79-6
M. Wt: 362.22 g/mol
InChI Key: MQWCBKOYOBVMNZ-UHFFFAOYSA-N
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Description

N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide is a complex organic compound with a unique structure that includes an amine group, a bromine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide typically involves the condensation of 3-aminophenylacetaldehyde with 3-bromo-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitro group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).

Major Products Formed

    Oxidation: Formation of N-[1-(3-nitrophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide.

    Reduction: Formation of N-[1-(3-aminophenyl)ethylideneamino]-4-methoxy-benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-aminophenyl)ethylideneamino]-2-(2-methylphenoxy)acetamide
  • N-[1-(3-aminophenyl)ethylideneamino]-2-(2-butan-2-ylphenoxy)acetamide
  • 3-[N-[1-(3-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline

Uniqueness

N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide is unique due to the presence of the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds. These functional groups can influence the compound’s interactions with biological molecules and its overall stability and solubility.

Properties

CAS No.

6966-79-6

Molecular Formula

C16H16BrN3O2

Molecular Weight

362.22 g/mol

IUPAC Name

N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C16H16BrN3O2/c1-10(11-4-3-5-13(18)8-11)19-20-16(21)12-6-7-15(22-2)14(17)9-12/h3-9H,18H2,1-2H3,(H,20,21)

InChI Key

MQWCBKOYOBVMNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)OC)Br)C2=CC(=CC=C2)N

Origin of Product

United States

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